Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester
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Overview
Description
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure and properties, which make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester typically involves the reaction of methyl carbamate with 3-hydroxy-2,2-di-p-tolylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted carbamates.
Scientific Research Applications
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of drugs for the treatment of neurological disorders.
Industry: Used as an intermediate in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent bond prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The molecular targets include enzymes like acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, 3-hydroxy-2,2-dimethylpropyl ester
- Carbamic acid, ethyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester
- Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylbutyl ester
Uniqueness
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to inhibit specific enzymes makes it valuable for research in enzyme inhibition and drug development.
Properties
CAS No. |
25384-60-5 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(4-methylphenyl)propyl] N-methylcarbamate |
InChI |
InChI=1S/C19H23NO3/c1-14-4-8-16(9-5-14)19(12-21,13-23-18(22)20-3)17-10-6-15(2)7-11-17/h4-11,21H,12-13H2,1-3H3,(H,20,22) |
InChI Key |
WNPSVNKFQVAULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)(COC(=O)NC)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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